![molecular formula C18H11NO3 B5530206 2-(2-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5530206.png)

2-(2-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Overview

Description

Synthesis Analysis

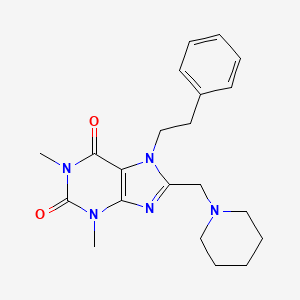

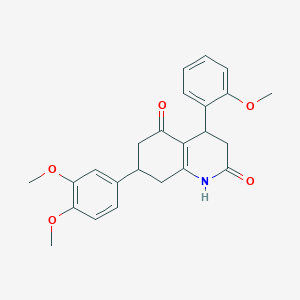

The synthesis of 2-(2-Hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives involves innovative methodologies that combine various chemical fragments to enhance the compound's stability and functional properties. For example, novel fluorophores containing 2,2,6,6-tetramethylpiperidine and 2-(2-hydroxyphenyl)-benzotriazole stabilizer fragments have been synthesized, showing improved photostability due to a possible synergism of two stabilizer fragments combined in one molecule (Bojinov & Panova, 2007).

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of benzo[de]isoquinoline-1,3-dione core, which is crucial for its photophysical properties and potential applications. The structural modifications, such as the addition of 2-hydroxyphenyl groups, contribute to the compound's functionality and stability, making it suitable for various applications, including as fluorescent dyes and polymer stabilizers.

Chemical Reactions and Properties

This compound's chemical reactivity and properties are influenced by its unique structure. The presence of stabilizer fragments like 2-(2-hydroxyphenyl)-benzotriazole and hindered amine light stabilizers (HALS) contributes to its stability under light exposure, making it an excellent candidate for applications requiring high photostability. The compound's ability to form novel adducts with other molecules, such as blue emitting benzo[de]isoquinoline-1,3-dione, further demonstrates its versatile reactivity and potential for creating new materials with enhanced properties (Bojinov, Panova, & Grabchev, 2005).

Scientific Research Applications

Fluorescent Brightening and Polymer Stabilization

The novel adducts of 2-(2-hydroxyphenyl)-benzotriazole and benzo[de]isoquinoline-1,3-dione have shown significant potential in fluorescent brightening and stabilization of polymers. These compounds, by integrating benzotriazole UV-absorber and 1,8-naphthalimide fluorescent unit in a single molecule, demonstrate excellent photostabilizing efficiency. This innovation is crucial for enhancing the brightness and stability of polymer materials simultaneously (Bojinov et al., 2005).

Development of Fluorescent UV Absorbers

A study on the synthesis and photostabilizing efficiency of novel functionalized 2-(2-hydroxyphenyl)-benzotriazole – benzo[de]isoquinoline-1,3-dione fluorescent UV absorbers revealed their potential as additives for dyeing and stabilization of polymer materials. The chemical bonding of these monomers in polymer chains suggests their applicability in enhancing the photostability of co-polymers without significantly affecting their molecular weight (Bojinov & Grabchev, 2005).

Antimicrobial Activity

Research on the synthesis and antimicrobial activity of derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-dione revealed their potential in combating various bacteria and fungi. Aminoalkyl derivatives of this compound were synthesized and showed potent antibacterial as well as antifungal activities, suggesting their application in developing new antimicrobial agents (Kuran et al., 2012).

Development of Chemosensors

New derivatives of the benzo[de]isoquinoline-1,3-dione system, including compounds with amino groups, have been developed for high chemosensor selectivity in determining anions. These compounds, synthesized through reactions involving ethylenediamine and hydrazine, exhibit potential as effective chemosensors for various applications (Tolpygin et al., 2012).

Fluorescent Probe Development

A study on a novel 1,8-naphthalimide-based Cu2+ ion fluorescent probe, BHBD, found that it could be used as a "turn-on" fluorescent probe for Cu2+ ion detection with high sensitivity and selectivity. The probe's fluorescence emission was significantly enhanced upon the addition of Cu2+ ions, making it suitable for bioimaging applications in detecting Cu2+ ions in cells (Wei et al., 2021).

properties

IUPAC Name |

2-(2-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO3/c20-15-10-2-1-9-14(15)19-17(21)12-7-3-5-11-6-4-8-13(16(11)12)18(19)22/h1-10,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIBIYUMROKYMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

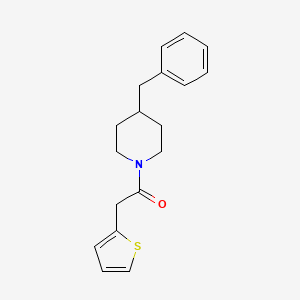

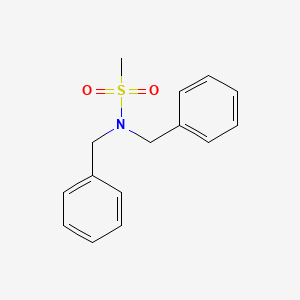

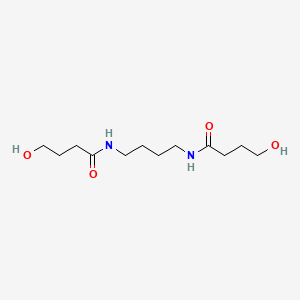

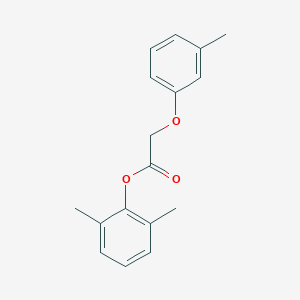

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({methyl[3-(methylthio)benzyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5530126.png)

![N-[(5-isobutyl-3-isoxazolyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5530143.png)

![6-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5530157.png)

![N-(5-chloro-2-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5530172.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-2-(2-naphthyloxy)propanamide](/img/structure/B5530182.png)

![N-[rel-(3R,4S)-1-(cyclobutylmethyl)-4-isopropyl-3-pyrrolidinyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide hydrochloride](/img/structure/B5530199.png)

![N'-(4-chlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5530233.png)

![[(dimethylamino)methyl][2-(2-oxo-1-pyrrolidinyl)ethyl]phosphinic acid](/img/structure/B5530239.png)